molecular formula C55H78N12O17S B12431233 Mal-C6-alpha-Amanitin

Mal-C6-alpha-Amanitin

货号: B12431233
分子量: 1211.3 g/mol
InChI 键: AZOYRQMJVHMVBB-HSXFGRQBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mal-C6-alpha-Amanitin is a compound that combines the potent RNA polymerase II inhibitor alpha-Amanitin with the ADC linker Mal-C6. This conjugate is primarily used in antibody-drug conjugates (ADCs) for targeted cancer therapy due to its potent antitumor activity .

准备方法

The synthesis of Mal-C6-alpha-Amanitin involves the conjugation of alpha-Amanitin with the Mal-C6 linker. The process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimization for large-scale synthesis.

化学反应分析

Mal-C6-alpha-Amanitin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions but typically involve modified forms of the original conjugate.

作用机制

Mal-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase II, a crucial enzyme in the transcription process. The alpha-Amanitin component binds to the largest subunit of RNA polymerase II, Rpb1, leading to a reduction in cellular transcription levels and ultimately causing cell death . This mechanism is particularly effective in targeting cancer cells, which rely heavily on transcription for rapid proliferation.

相似化合物的比较

Mal-C6-alpha-Amanitin is unique due to its combination of alpha-Amanitin and the Mal-C6 linker. Similar compounds include:

Compared to these compounds, this compound offers a unique mechanism of action by targeting RNA polymerase II, making it a valuable tool in cancer therapy.

属性

分子式

C55H78N12O17S

分子量

1211.3 g/mol

IUPAC 名称

N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1

InChI 键

AZOYRQMJVHMVBB-HSXFGRQBSA-N

手性 SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O

规范 SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。